molecular formula C11H11NO3 B174837 6,7-Dimethoxyquinolin-4-ol CAS No. 127285-54-5

6,7-Dimethoxyquinolin-4-ol

Cat. No. B174837
CAS RN: 127285-54-5
M. Wt: 205.21 g/mol
InChI Key: QOGPNCUTXVZQSL-UHFFFAOYSA-N
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Description

6,7-Dimethoxyquinolin-4-ol, also known as 4-Hydroxy-6,7-dimethoxyquinoline, is a chemical compound that belongs to the class of quinoline derivatives . It is a yellowish-brown solid that is soluble in water and various organic solvents . This compound has unique properties that make it an essential starting material for the synthesis of various drugs, pesticides, and materials .


Synthesis Analysis

The synthesis of 4-chloro-6,7-dimethoxyquinoline, a derivative of 6,7-Dimethoxyquinolin-4-ol, involves several steps . The process starts with nitrification of 3,4-dimethoxyacetophenone to obtain 2-nitro-4,5-dimethoxyacetophenone. This is followed by condensation with N,N-dimethylformamide dimethyl acetal to obtain a specific intermediate. This intermediate then undergoes reduction cyclization to obtain 4-hydroxy-6,7-dimethoxyquinoline. Finally, chlorination of 4-hydroxy-6,7-dimethoxyquinoline yields 4-chloro-6,7-dimethoxyquinoline .


Molecular Structure Analysis

The molecular formula of 6,7-Dimethoxyquinolin-4-ol is C11H11NO3 . It has an average mass of 205.210 Da and a monoisotopic mass of 205.073898 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 6,7-Dimethoxyquinolin-4-ol are not detailed in the search results, it is used as an intermediate in the synthesis of various compounds . It is also used in the agrochemical industry for the synthesis of various pesticides and herbicides .


Physical And Chemical Properties Analysis

6,7-Dimethoxyquinolin-4-ol is a yellowish-brown solid that is soluble in water and various organic solvents . It has a molecular formula of C11H11NO3 .

Scientific Research Applications

Materials Science

In the field of materials science, 6,7-Dimethoxyquinolin-4-ol is used as a building block for the synthesis of various materials . These include:

Chemical Synthesis

6,7-Dimethoxyquinolin-4-ol can also be used in chemical synthesis. For example, it can be used in the preparation of 4-Chloro-6,7-dimethoxy-quinoline . This involves a reaction with phosphorus oxychloride (POCl3) in acetonitrile at approximately 60 °C .

Safety and Hazards

6,7-Dimethoxyquinolin-4-ol is classified as an irritant . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

6,7-dimethoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-10-5-7-8(6-11(10)15-2)12-4-3-9(7)13/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGPNCUTXVZQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C=CN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40928537
Record name 6,7-Dimethoxyquinolin-4(1H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID40928537
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Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxyquinolin-4-ol

CAS RN

13425-93-9, 127285-54-5
Record name 6,7-Dimethoxy-4-hydroxyquinoline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dimethoxy-4-hydroxyquinoline
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Record name 6,7-Dimethoxyquinolin-4(1H)-one
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Record name 6,7-dimethoxyquinolin-4-ol
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Record name 6,7-DIMETHOXY-4-HYDROXYQUINOLINE
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Synthesis routes and methods

Procedure details

To a solution of 1-(2-amino-4,5-dimethoxyphenyl)ethanone (9.80 g, 50 mmol, Lancaster Synthesis LTD) in DME (300 mL) at rt was added NaOMe (15.0 g, 278 mmol), and the mixture was stirred for 30 minutes at rt. To this mixture was added ethyl formate (25 mL) dropwise with stirring at rt. After an hour the reaction was quenched by adding aq HCl (50 mL of 2N HCl), stirred for 10 minutes and the precipitate was filtered, washed with a small amount of H2O and EtOAc to obtain the 1st crop of product. To the filtrate solution was added EtOAc (200 mL), the EtOAc layer was separated, the aqueous layer was washed with EtOAc (200 mL), and the combined EtOAc solution was dried over MgSO4, concentrated in vacuo and the residue was triturated with a small amount of CH3OH/EtOAc to obtain the 2nd crop of product. The solids of 1st crop and 2nd crop were combined, mixed with water (100 mL), stirred for 10 minutes, the solid was filtered and dried to obtain the product (9.75 g, 95%) as a white solid. 1H NMR (DMSO-d6) δ 8.50 (s, 1H), 7.75 (d, 1H, J=4.2 Hz), 7.42 (s, 1H), 7.08 (s, 1H), 5.91 (d, 1H, J=4.2 Hz), 3.83 (s, 3H), 3.80 (s, 3H).
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the drawbacks of the traditional Gould-Jacobs method for synthesizing 6,7-Dimethoxyquinolin-4-ol?

A1: The traditional Gould-Jacobs method, while relatively short, requires heating the Meldrum's acid derivative with Dowtherm A at temperatures exceeding 230°C []. This high temperature leads to several drawbacks:

  • Worker safety: Dowtherm A can cause allergic reactions in workers, presenting a health hazard [].

Q2: How does the new synthetic route presented in the research paper improve upon the existing methods for preparing 6,7-Dimethoxyquinolin-4-ol?

A2: The new route utilizes a reduction cyclization process starting from commercially available 1-(3,4-dimethoxyphenyl)ethan-1-one []. This method offers several advantages:

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